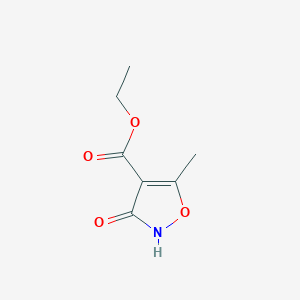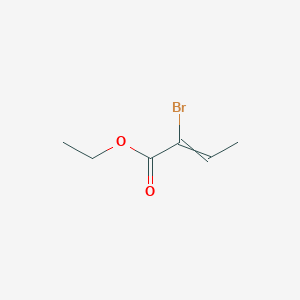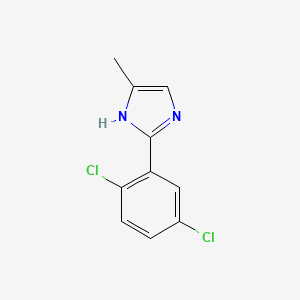
2-(2,5-dichlorophenyl)-5-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dichlorophenyl)-5-methyl-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and a methyl group on the imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dichlorophenyl)-5-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzaldehyde and 1-methylimidazole.
Condensation Reaction: The aldehyde group of 2,5-dichlorobenzaldehyde reacts with the imidazole ring in the presence of a base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures (around 100-120°C) to facilitate the condensation process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazole ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the chlorine atoms on the phenyl ring, potentially replacing them with hydrogen atoms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in polar solvents like ethanol or water.
Major Products:
Oxidation: Formation of 2-(2,5-dichlorophenyl)-5-carboxylic acid-1H-imidazole.
Reduction: Formation of this compound.
Substitution: Formation of 2-(2,5-dihydroxyphenyl)-5-methyl-1H-imidazole or 2-(2,5-diaminophenyl)-5-methyl-1H-imidazole.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dichlorophenyl)-5-methyl-1H-imidazole has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
Wirkmechanismus
The mechanism of action of 2-(2,5-dichlorophenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. In the case of antimicrobial activity, it may interfere with the synthesis of essential cellular components, leading to the death of the microorganism.
Vergleich Mit ähnlichen Verbindungen
- 2-(2,4-Dichlorophenyl)-5-methyl-1H-imidazole
- 2-(2,6-Dichlorophenyl)-5-methyl-1H-imidazole
- 2-(2,5-Dichlorophenyl)-4-methyl-1H-imidazole
Comparison:
- Structural Differences: The position of chlorine atoms and the methyl group can vary, leading to differences in chemical reactivity and biological activity.
- Unique Properties: 2-(2,5-Dichlorophenyl)-5-methyl-1H-imidazole is unique due to its specific substitution pattern, which can influence its binding affinity to molecular targets and its overall stability.
Eigenschaften
Molekularformel |
C10H8Cl2N2 |
|---|---|
Molekulargewicht |
227.09 g/mol |
IUPAC-Name |
2-(2,5-dichlorophenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C10H8Cl2N2/c1-6-5-13-10(14-6)8-4-7(11)2-3-9(8)12/h2-5H,1H3,(H,13,14) |
InChI-Schlüssel |
DKQLXUCBNHKRGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N1)C2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



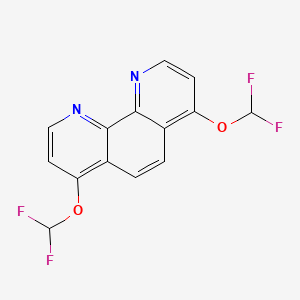
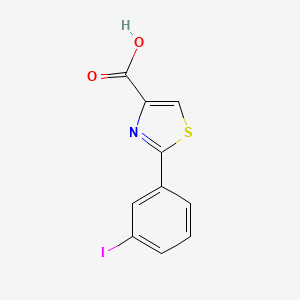
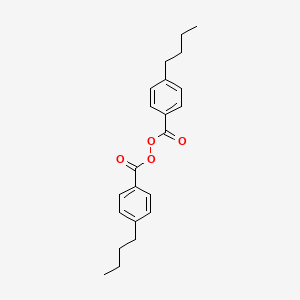
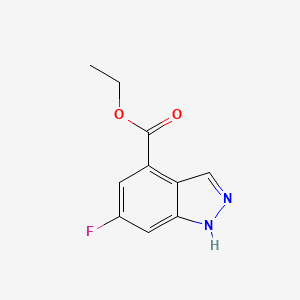



![7-(Chloromethyl)benzo[d]oxazole](/img/structure/B13663266.png)

![2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663278.png)

